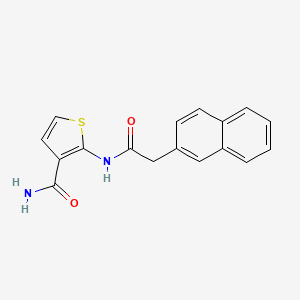

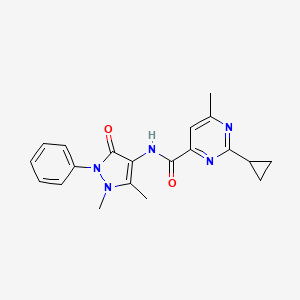

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Wissenschaftliche Forschungsanwendungen

Chemosensing and Molecular Recognition

Naphthalene and thiophene derivatives have shown remarkable abilities in chemosensing applications, particularly in the selective detection of metal ions. For instance, naphthoquinone-based chemosensors exhibit selective coordination towards Cu2+ ions, changing color upon complexation. This property is utilized in detecting trace amounts of copper in various mediums, leveraging the ligands' molecular recognition capabilities (Gosavi-Mirkute et al., 2017).

Fluorescent Logic Gates

A naphthalene-thiophene hybrid molecule demonstrates potential as a molecular AND type binary logic gate, responding to Zn2+ and OAc- ions by emitting fluorescence. This unique characteristic makes it suitable for intracellular Zn2+ detection under a fluorescence microscope, highlighting its application in bioimaging and diagnostics (Karak et al., 2013).

Antitumor and DNA Photocleaving Activities

Certain naphthalene carboxamides, when fused with thio-heterocyclic rings, have been synthesized and evaluated for their antitumor and DNA photocleaving activities. These compounds, particularly those with a thiophene ring, intercalate into DNA and show enhanced activity against specific cancer cell lines, indicating their potential as chemotherapeutic agents (Li et al., 2005).

Anticancer Evaluation

Synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds have shown significant in vitro anticancer activity. These studies suggest the potential of naphthalene-thiophene derivatives as a basis for developing new anticancer medications (Salahuddin et al., 2014).

Material Science Applications

The incorporation of naphthalene and thiophene units into polymeric materials has been explored for its impact on properties relevant to organic electronics, such as solubility, thermal stability, and electronic performance. These studies contribute to the development of advanced materials for applications in organic field-effect transistors (OFETs) and other electronic devices (Durban et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds .

Mode of Action

The specific mode of action of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide It’s worth noting that certain thiophene derivatives have been found to inhibit acetylcholinesterase , which could suggest a potential interaction pathway for this compound.

Biochemical Pathways

The exact biochemical pathways affected by 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The specific molecular and cellular effects of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide The wide range of therapeutic properties associated with thiophene derivatives suggests that they could have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMBCBDOWHDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)

![2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2697320.png)

![5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2697322.png)

![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)